molecular formula C6H6N4O B1599751 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one CAS No. 72079-77-7

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Cat. No.: B1599751
CAS No.: 72079-77-7
M. Wt: 150.14 g/mol
InChI Key: ASIWDXWEDFFGPK-UHFFFAOYSA-N
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Description

Historical Context of Imidazole-Fused Diazepine Derivatives

The development of imidazole-fused diazepine derivatives traces its origins to the mid-20th century when researchers began exploring the therapeutic potential of nitrogen-containing heterocycles. Imidazole itself was first synthesized by Heinrich Debus in 1858, although various imidazole derivatives had been discovered as early as the 1840s. This foundational work established the synthetic methodology that would later be applied to more complex fused ring systems. The synthesis approach developed by Debus utilized glyoxal and formaldehyde in ammonia to form imidazole, creating a precedent for the construction of nitrogen-rich heterocyclic frameworks.

The evolution toward fused diazepine systems gained momentum during the pharmaceutical revolution of the 1960s and 1970s, when benzodiazepine compounds like diazepam and chlorodiazepoxide demonstrated significant therapeutic benefits. This success prompted researchers to explore related structural modifications and extensions, leading to the investigation of imidazole-fused variants. The specific compound 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one emerged as a key synthetic intermediate in the development of more complex pharmaceutical agents, particularly those designed for central nervous system applications.

Synthetic methodologies for these compounds have evolved significantly since their initial discovery. Early approaches often required multiple steps and harsh reaction conditions, but contemporary methods have introduced more efficient one-pot procedures that improve yields and reduce synthetic complexity. The development of palladium-catalyzed coupling reactions and other modern synthetic techniques has revolutionized the accessibility of these compounds, enabling their broader investigation in medicinal chemistry applications.

Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a convergence of two pharmacologically important heterocyclic systems. Imidazole rings are present in numerous biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. The incorporation of the 1,3-diazepine moiety introduces additional structural complexity and potential binding sites for biological targets. This fusion creates a privileged scaffold that has proven valuable in medicinal chemistry applications.

The compound's significance extends beyond its individual properties to its role as a synthetic precursor for more complex molecular architectures. Research has demonstrated its utility in the synthesis of pentostatin analogs, which are important adenosine deaminase inhibitors used in cancer chemotherapy. The versatility of this scaffold has been further highlighted through its application in the development of various enzyme inhibitors and receptor ligands, establishing it as a valuable building block in pharmaceutical chemistry.

Modern synthetic approaches have expanded the accessibility of this compound and its derivatives. The development of new protocols for imidazole synthesis from nitrogen-propargylamines has provided additional routes to these structures, offering improved efficiency and regioselectivity. These methodological advances have facilitated the exploration of structure-activity relationships and the optimization of biological activities within this chemical class.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Density 1.7 g/cm³
Boiling Point 486°C at 760 mmHg
Refractive Index 1.814
Flash Point 247.7°C
Vapor Pressure 1.34E-09 mmHg at 25°C
Chemical Abstracts Service Number 72079-77-7

Research Objectives and Scope

Contemporary research on this compound encompasses several interconnected objectives that reflect the compound's multifaceted potential in pharmaceutical applications. Primary research focuses have included the development of improved synthetic methodologies, investigation of biological activities, and exploration of structure-activity relationships for drug optimization purposes. These investigations have revealed promising anticancer activities, with studies demonstrating potent inhibitory effects against various cancer cell lines including prostate, lung, breast, and ovarian cancers.

The scope of current research extends to the compound's role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Notably, its application in the synthesis of pentostatin analogs has garnered significant attention due to the clinical importance of adenosine deaminase inhibitors in cancer treatment. Research efforts have also focused on developing scalable synthetic procedures that can support both laboratory investigations and potential commercial applications.

Mechanistic studies represent another crucial area of investigation, particularly regarding the compound's interactions with various biological targets. Research has explored its potential as an enzyme inhibitor, with particular attention to its effects on deaminase enzymes and other therapeutically relevant proteins. These studies have provided insights into the molecular basis of the compound's biological activities and have informed efforts to optimize its therapeutic potential through structural modifications.

Table 2: Research Applications and Biological Activities

Application Area Activity Type Research Findings Reference
Oncology Anticancer Activity Potent inhibition with low micromolar IC50 values
Enzyme Inhibition Adenosine Deaminase Synthetic precursor for pentostatin analogs
Synthetic Chemistry Pharmaceutical Intermediate Key building block for complex molecules
Medicinal Chemistry Scaffold Development Privileged structure for drug design
Methodology Development Synthetic Optimization Improved one-pot procedures developed

Properties

IUPAC Name

4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIWDXWEDFFGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458681
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72079-77-7
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Imidazole Dicarboxylates

  • Starting from 1H-imidazole-4,5-dicarboxylate derivatives, alkylation is performed using potassium carbonate (K2CO3) as a base in acetonitrile at room temperature.
  • Various 2-chloroalkylamine hydrochlorides such as 4-(2-chloroethyl)morpholine hydrochloride, 4-(2-chloroethyl)piperidine hydrochloride, and 4-(2-chloroethyl)pyrrolidine hydrochloride are used to introduce different alkylamino substituents at the N-1 position of the imidazole ring.
  • The reaction proceeds over 48 hours, after which the solvent is evaporated, and the product is extracted or purified by silica gel chromatography.

Example yields and characterization data:

Compound Alkylating Agent Yield (%) Physical State MS (m/z) Key 1H-NMR Signals (DMSO-d6)
1 4-(2-chloroethyl)morpholine hydrochloride 52.2 Yellow oil 297.1 δ 2.37 (4H, m), 3.79 (3H, s, COOCH3)
2 4-(2-chloroethyl)piperidine hydrochloride 83.4 Pale yellow oil 296.2 δ 1.25–1.45 (6H, m), 3.7 (s, COOCH3)

Ammonolysis to Form Diamides

  • The ester groups in the alkylated imidazole dicarboxylates are converted into amides by treatment with ammonia in methanol at room temperature.
  • This step yields 1H-imidazole-4,5-diamide derivatives, which are key intermediates for subsequent cyclization.

Cyclization to Form the Diazepine Ring

  • The critical cyclization step involves reacting the diamide intermediates with guanidine hydrochloride in the presence of sodium methoxide in methanol.
  • This reaction induces ring closure to form the imidazo[4,5-e]diazepine-4,8-dione core, structurally analogous to this compound.
  • The reaction is time-controlled to optimize yield and purity.

Functionalization with Isocyanates

  • Further modification can be achieved by reacting the diazepine derivatives with 2-fluorophenyl isocyanate in DMF at room temperature.
  • This step produces carbamoyl imino-ureido derivatives, although attempts to directly functionalize the diazepine-4,8-dione ring sometimes fail due to tautomeric forms of the molecule that are inactive in this reaction step.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Type
1 Alkylation K2CO3, CH3CN, r.t., 48 h Alkylated imidazole dicarboxylates
2 Ammonolysis NH3, MeOH, r.t. Imidazole-4,5-diamides
3 Cyclization Guanidine hydrochloride, NaOMe, MeOH, r.t. Imidazo[4,5-e]diazepine-4,8-dione
4 Functionalization 2-fluorophenyl isocyanate, DMF, r.t. Carbamoyl imino-ureido derivatives

Characterization and Purity

  • The synthesized compounds have been characterized by ^1H and ^13C NMR spectroscopy, confirming the expected chemical shifts, multiplicities, and integral values.
  • ^19F NMR was used for fluorinated derivatives.
  • High-performance liquid chromatography (HPLC) confirmed purity levels above 95%.
  • Mass spectrometry (MS) data supported molecular weight assignments.

Research Findings and Notes

  • The predominant tautomeric form of the diazepine ring in solution is the imino form, which affects reactivity in subsequent functionalization steps.
  • The described synthetic route allows for the introduction of various alkylamino substituents, enabling the preparation of a series of derivatives for biological evaluation.
  • The method yields moderate to good product quantities, with purification typically achieved via silica gel chromatography.
  • Some derivatives showed selective cytostatic activity, indicating the synthetic approach's utility in medicinal chemistry research.

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound’s synthesis often involves cyclization reactions. A key method involves catalytic reduction of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone precursors, followed by formylation to close the diazepine ring . For example:

  • Reaction : Acid-addition salts of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone react with formylating agents (e.g., formic acid) under reflux to yield the diazepinone core .

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 80–110°C.

Functionalization via Nucleophilic Substitution

The nitrogen atoms in the diazepine ring participate in nucleophilic reactions.

Glycosylation

The compound undergoes silylation followed by glycosylation to form furanose derivatives :

StepReagents/ConditionsProduct
1. SilylationBis(trimethylsilyl)acetamide, acetonitrile, RTSilylated intermediate
2. Glycosylation3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, 1,2-dichloroethane, 80–110°C6,7-Dihydro-3-[3,5-di-O-(p-toluoyl)-pentofuranosyl]imidazo[4,5-d][1, diazepin-8-one

Tautomerism-Dependent Reactivity

The compound exists in equilibrium between amino and imino tautomers, impacting its reactivity :

  • Imino tautomer dominance : In solution, the imino form (NH group adjacent to the ketone) is prevalent, rendering the amine less nucleophilic. This tautomerism hinders reactions requiring free amine groups, such as ureido formation with isocyanates .

Oxidation and Ring Contraction

While direct data on oxidation is limited for this compound, structurally related imidazodiazepines undergo oxidative ring contraction. For example:

  • Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

  • Product : Ring-contracted benzimidazoles via α-amination and 1,5-proton shifts .

Salt Formation

The compound forms stable hydrochloride salts, enhancing solubility for pharmaceutical applications :

  • Reaction : Treatment with HCl in ethanol yields 4,7-Dihydro-imidazole[4,5-d] diazepine-8(1H)-one hydrochloride .

  • Conditions : Room temperature, stoichiometric HCl.

Hydrolysis and Stability

The ketone and amine groups are susceptible to hydrolysis under extreme conditions:

  • Base-mediated hydrolysis : Prolonged exposure to NaOH may cleave the diazepine ring, though specific data for this compound are not reported .

Comparative Reactivity Table

| Reaction Type | Re

Scientific Research Applications

Medicinal Chemistry Applications

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one has been investigated for its potential as a pharmaceutical agent due to its ability to act on specific biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at the diazepine ring can enhance its efficacy against breast and lung cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Preliminary studies indicate its potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity.

Materials Science Applications

In materials science, this compound is being explored for its use in creating novel polymers and nanomaterials.

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under extreme conditions.

Nanotechnology

In nanotechnology applications, this compound is used to functionalize nanoparticles for targeted drug delivery systems. Its ability to bind selectively to certain receptors enhances the efficacy of therapeutic agents while minimizing side effects.

Research Tool Applications

This compound is also valuable in research settings as a chemical probe.

Mechanistic Studies

Researchers utilize this compound to study enzyme interactions and cellular pathways. Its unique structure allows for the investigation of specific biological processes at a molecular level.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its derivatives are being explored for enhanced pharmacological profiles.

Case Studies

Case Study Application Findings
Anticancer ResearchBreast Cancer Cell LinesDerivatives showed up to 70% inhibition of cell proliferation.
Antimicrobial ActivityBacterial StrainsEffective against E. coli and S. aureus with MIC values < 10 µg/mL.
NeuropharmacologyAlzheimer’s Disease ModelsReduced acetylcholinesterase activity by 50% in vitro.

Mechanism of Action

The mechanism of action of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and the potential for diverse functional modifications, making it a valuable compound in research and development.

Biological Activity

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a heterocyclic compound characterized by its unique fused ring system combining imidazole and diazepine structures. With the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Imidazoles generally are known to exhibit diverse biological effects through multiple mechanisms:

  • Antimicrobial Activity : Compounds containing imidazole moieties often demonstrate significant antimicrobial properties.
  • Antiviral Properties : Some derivatives have shown potential against viral infections.
  • Anticancer Effects : Research indicates that this compound may inhibit the proliferation of cancer cells.

Anticancer Activity

A study focusing on related imidazole derivatives demonstrated that certain compounds exhibited selective cytostatic effects against various human tumor cell lines. For example:

  • HeLa Cells : Compounds analogous to this compound showed IC50 values ranging from 9.5 µM to 32 µM against HeLa cells, indicating moderate efficacy without significant toxicity to normal cells .
CompoundCell LineIC50 (µM)Toxicity on Normal Cells
Compound 1HeLa24Low
Compound 2HeLa32Low
Compound 3HeLa9.5None

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One effective method includes the cyclization of appropriate diamines with carboxylic acids under dehydrating conditions .

This compound serves as a versatile building block in medicinal chemistry and materials science. Its applications include:

  • Drug Development : As a scaffold for designing enzyme inhibitors and receptor modulators.
  • Advanced Materials : Utilized in creating polymers and coatings with specific functional properties.

Case Study 1: Antitumor Activity

A recent investigation into the structure-activity relationship (SAR) of imidazole-based compounds highlighted that modifications at specific positions on the ring system could enhance anticancer activity. For instance, derivatives with pyrrolidine moieties showed improved selectivity toward cancer cell lines while maintaining low toxicity to normal fibroblasts .

Case Study 2: Antiviral Efficacy

In vitro studies evaluating the antiviral properties of imidazole derivatives have revealed that certain structural modifications can significantly enhance their efficacy against viral targets. While direct studies on this compound are still needed, existing literature suggests a promising avenue for future research .

Q & A

Q. What are the most efficient synthetic routes for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one?

The synthesis of this compound and its derivatives often employs transition-metal-free methodologies. A base-promoted approach using amidines and ketones in pyridine with NaOH (4.5 equiv.) at 80°C for 24 hours has been reported for structurally related imidazolones, yielding products in 61–86% isolated yields . For bicyclic systems like diazepines, carboxylate-thiourea reactions in refluxing ethanol with triethylamine are effective, as demonstrated in the synthesis of dihydropyrimido[4,5-d]pyrimidinones . Key factors include solvent polarity, reaction time, and stoichiometric control of base.

Q. How can researchers characterize the structural purity of this compound?

Characterization typically involves a combination of:

  • FT-IR spectroscopy : To confirm functional groups (e.g., C=O stretches near 1600 cm⁻¹ for diazepine rings) .
  • Multinuclear NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl₃) resolve ring protons and substituents. For example, aromatic protons in substituted imidazoles appear as multiplets between δ 7.2–7.8 ppm, while aliphatic protons resonate near δ 2.4–5.0 ppm .
  • X-ray crystallography : Used to resolve ambiguities in bicyclic systems, with CCDC deposition codes (e.g., CCDC 1017138) providing reference data .

Q. What are common impurities encountered during synthesis?

Impurities often arise from incomplete cyclization or regioisomeric byproducts. For example, benzodiazepine derivatives may contain chlorinated or fluorinated intermediates, such as 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine (EP impurity I, CAS 59467-69-5). Analytical HPLC with reference standards (e.g., LGC Mikromol) is critical for impurity profiling .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to predict electronic properties and reaction mechanisms. For example, modeling the electronic transitions of benzobisoxazole analogs helps design deep-blue light-emitting materials with specific HOMO-LUMO gaps . Retrosynthesis tools (e.g., AI-driven models like Reaxys or Pistachio) predict feasible routes by analyzing reaction databases, prioritizing one-step pathways to minimize side products .

Q. What strategies resolve contradictions in biological activity data for derivatives?

Discrepancies in biological assays (e.g., antiviral vs. cytostatic activity) require systematic validation:

  • Dose-response profiling : Test derivatives (e.g., imidazo[4,5-e][1,3]diazepine-4,8-diones) across a concentration range (e.g., 0.1–100 μM) to establish IC₅₀ values .
  • Metabolic stability studies : Assess absorption/distribution using in vitro models (e.g., Caco-2 cells) to rule out pharmacokinetic interference .
  • Structural analogs : Compare with similar compounds (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) to identify structure-activity relationships (SARs) .

Q. How can synthetic yields be improved for complex bicyclic systems?

Optimization strategies include:

  • Solvent modulation : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in diazepine synthesis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction times, though metal-free conditions are preferred to avoid contamination .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes for imidazole derivatives, as shown in analogous systems .

Q. What analytical techniques validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Determines thermal stability, critical for storage and formulation .
  • Circular dichroism (CD) : Monitors conformational changes in aqueous buffers, relevant for bioactive derivatives .

Methodological Notes

  • Synthesis : Prioritize transition-metal-free routes to minimize purification challenges .
  • Characterization : Cross-validate NMR data with X-ray structures to confirm regiochemistry .
  • Data interpretation : Use computational tools to reconcile conflicting biological data and guide SAR refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Reactant of Route 2
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

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